1-phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of 1-phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide is complex, with a phenyl group attached to a phenyloxan-4-yl group via a methanesulfonamide linkage. The exact structure can be confirmed using spectroanalytical data such as NMR and IR .Mechanism of Action
Target of Action
The primary targets of 1-phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide are currently unknown
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, half-life, and potential for drug-drug interactions.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide . .
properties
IUPAC Name |
1-phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c21-24(22,15-17-7-3-1-4-8-17)20-16-19(11-13-23-14-12-19)18-9-5-2-6-10-18/h1-10,20H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCZMTAREGHHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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